molecular formula C6H5LaO7 B1205565 Lanthanum citrate CAS No. 3002-52-6

Lanthanum citrate

Cat. No.: B1205565
CAS No.: 3002-52-6
M. Wt: 328 g/mol
InChI Key: NCOYDQIWSSMOEW-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lanthanum citrate, also known as this compound, is a useful research compound. Its molecular formula is C6H5LaO7 and its molecular weight is 328 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3002-52-6

Molecular Formula

C6H5LaO7

Molecular Weight

328 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;lanthanum(3+)

InChI

InChI=1S/C6H8O7.La/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3

InChI Key

NCOYDQIWSSMOEW-UHFFFAOYSA-K

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[La+3]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[La+3]

Key on ui other cas no.

3002-52-6

Pictograms

Irritant

Synonyms

(LaCit2)3+
lanthanum citrate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A sodium citrate solution was formed by dissolving 59 g citric acid in 500 ml water and then adding 37 g sodium hydroxide dissolved in 50 ml water. The temperature increased from 20 to 50° C. 113 g lanthanum chloride heptahydrate dissolved in 200 ml of warm water was then mixed into the sodium citrate solution and resulted in the formation of a dense gelatinous floc or gel of lanthanum citrate. While the solubility of the citrate was not measured, it was inferred to be about 0.01 g/l. Such a gel is clearly not suited for addition to the filter as it is likely to raise the pressure drop excessively. Nor is it suitable for addition to the bulk of the pool water because it would be unsightly and disperse slowly.
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
113 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In one embodiment for the synthesis of (La,K,□)2Nb2(O,□)7 (OH)2; (□=vacancies) (1), lanthanum acetate (0.42 g, 1.35 mmol) is dissolved in 4 grams of DI water by stirring in a 23 ml Teflon cup for a Parr reactor, which is a closed-cell reactor suitable for use in hydrothermal synthesis. Other reaction vessels or reactors that are suitable for use for reactions conducted under pressure and at elevated temperatures may be used. Potassium citrate, tribasic (0.44 g, 1.35 mmol) is dissolved in 3 grams of DI water and added dropwise to the lanthanum acetate solution. A thick white precipitate of lanthanum citrate is formed immediately. The pH at this point is 8.4. Thirty drops of potassium hydroxide solution (4 molar) is added, and the precipitate redissolves after about 20 drops. K8[Nb6O19].16H2O (0.33 g, 1.35 mmol Nb) is dissolved in 2 grams of water and added to the solution in the Parr reactor. Alternatively, the K8[Nb6O19].16H2O can be dissolved directly in the lanthanum citrate solution. The final pH is recorded at 12.7. The reactor is closed in its steel casing and heated in a 225° C. box furnace for 3-4 days. A white crystalline powder is collected (approximately 0.8 grams; around 100% yield) by vacuum filtration and washing with DI water and then methanol. ˜2.5% weight loss by TGA analysis (calculated=3%) Compositional analysis for (La1.7K0.1□0.2)Nb2(O6.6□0.4)(OH)2 (FW=565.8). Calculated (from formula derived from X-ray data): 41.8% La, 32.9% Nb, 0.69% K. Experimental: 40.2% La, 30.0% Nb, 0.82% K.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
solvent
Reaction Step One
[Compound]
Name
Teflon
Quantity
23 mL
Type
reactant
Reaction Step Two
Name
Potassium citrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Synthesis routes and methods III

Procedure details

In one embodiment for the synthesis of (La,K,□)2Nb2(O,□)7(OH)2; (□=vacancies) (1), lanthanum acetate (0.42 g, 1.35 mmol) is dissolved in 4 grams of DI water by stirring in a 23 ml Teflon cup for a Parr reactor, which is a closed-cell reactor suitable for use in hydrothermal synthesis. Other reaction vessels or reactors that are suitable for use for reactions conducted under pressure and at elevated temperatures may be used. Potassium citrate, tribasic (0.44 g, 1.35 mmol) is dissolved in 3 grams of DI water and added dropwise to the lanthanum acetate solution. A thick white precipitate of lanthanum citrate is formed immediately. The pH at this point is 8.4. Thirty drops of potassium hydroxide solution (4 molar) is added, and the precipitate redissolves after about 20 drops. K8[Nb6O19].16H2O (0.33 g, 1.35 mmol Nb) is dissolved in 2 grams of water and added to the solution in the Parr reactor. Alternatively, the K8[Nb6O19].16H2O can be dissolved directly in the lanthanum citrate solution. The final pH is recorded at 12.7. The reactor is closed in its steel casing and heated in a 225° C. box furnace for 3-4 days. A white crystalline powder is collected (approximately 0.8 grams; around 100% yield) by vacuum filtration and washing with DI water and then methanol. ˜2.5% weight loss by TGA analysis (calculated=3%) Compositional analysis for (La1.7K0.1□0.2)Nb2(OH)2 (FW=565.8). Calculated (from formula derived from X-ray data): 41.8% La, 32.9% Nb, 0.69% K. Experimental: 40.2% La, 30.0% Nb, 0.82% K.
[Compound]
Name
(La,K,□)2Nb2(O,□)7(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
solvent
Reaction Step Two
[Compound]
Name
Teflon
Quantity
23 mL
Type
reactant
Reaction Step Three
Name
Potassium citrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 g
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.